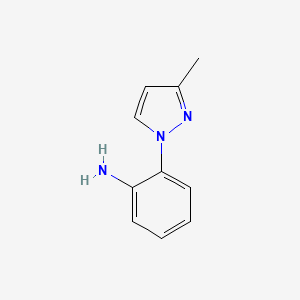

2-(3-Methyl-1H-pyrazol-1-YL)aniline

Descripción

Significance of Pyrazole (B372694) Derivatives in Contemporary Organic and Medicinal Chemistry Research

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in the fields of organic and medicinal chemistry. researchgate.netnih.gov Its derivatives are known to exhibit a wide array of biological activities, including anti-inflammatory, analgesic, antimicrobial, and antitumor properties. researchgate.netresearchgate.net The versatility of the pyrazole ring allows for substitution at various positions, enabling the fine-tuning of its steric and electronic properties to optimize interactions with biological targets. This has led to the incorporation of the pyrazole scaffold into numerous commercially available drugs. researchgate.net In organic synthesis, pyrazoles serve as versatile building blocks for the construction of more complex heterocyclic systems. nih.gov

Overview of 2-(3-Methyl-1H-pyrazol-1-YL)aniline within N-Heterocyclic Compound Research

This compound (see Table 1 for chemical details) is a specific example of a pyrazole-aniline hybrid that embodies the characteristics of both parent moieties. The pyrazole ring is substituted with a methyl group at the 3-position and is linked to an aniline (B41778) ring at the 1-position of the pyrazole. This linkage creates a unique scaffold that has been explored for its potential in various areas of chemical research, particularly in the development of new ligands for coordination chemistry and as a precursor for the synthesis of more complex heterocyclic systems. The relative orientation of the pyrazole and aniline rings, along with the electronic interplay between them, dictates the molecule's three-dimensional shape and reactivity, making it a subject of interest for structural and synthetic chemists.

Chemical and Physical Properties

While specific experimental data for this compound is not extensively available in the public domain, its properties can be inferred from data on closely related compounds and from computational predictions.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₁N₃ | guidechem.com |

| Molecular Weight | 173.22 g/mol | guidechem.com |

| CAS Number | 1365988-08-4 | |

| Predicted XLogP3 | 1.6 | guidechem.com |

| Predicted Hydrogen Bond Donor Count | 1 | guidechem.com |

| Predicted Hydrogen Bond Acceptor Count | 3 | guidechem.com |

Table 1: Chemical and Physical Properties of this compound

Synthesis and Characterization

A general and established method for the synthesis of N-aryl pyrazoles involves the condensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound. For the synthesis of This compound , a plausible route would involve the reaction of 2-hydrazinylaniline with a suitable 1,3-dicarbonyl equivalent that would provide the 3-methylpyrazole (B28129) core.

A reported synthesis for the closely related compound, 2-(1H-pyrazol-5-yl)aniline , utilizes the microwave-assisted reaction of amino cinnamaldehyde (B126680) with hydrazine hydrate (B1144303) in the presence of a nano-ZnO catalyst. uni.lu This green chemistry approach affords the product in high yield. uni.lu

Spectroscopic Characterization:

The structural elucidation of pyrazole-aniline hybrids relies heavily on spectroscopic techniques.

Infrared (IR) Spectroscopy: For a related compound, 2-(1H-pyrazol-5-yl)aniline , characteristic IR absorption bands are observed for the pyrazole N-H vibrations (around 3431 cm⁻¹), the aniline N-H₂ vibrations (around 3249 cm⁻¹), the pyrazole ring C-H stretching (around 3100 cm⁻¹), and aromatic C-C stretching (around 1418 cm⁻¹). uni.lu For This compound , one would expect to see characteristic peaks for the aromatic C-H and C=C bonds of both the pyrazole and aniline rings, as well as the N-H stretching vibrations of the primary amine. The C-H stretching of the methyl group would also be present.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum of 2-(1H-pyrazol-5-yl)aniline shows a signal for the amino protons at δ 3.72 ppm and a doublet for a pyrazole ring proton at δ 6.81 ppm. uni.lu In the case of This compound , the ¹H NMR spectrum would be expected to show distinct signals for the protons on the aniline and pyrazole rings, as well as a characteristic singlet for the methyl group protons. The integration of these signals would correspond to the number of protons in each environment. The ¹³C NMR spectrum would complement this by showing distinct signals for each unique carbon atom in the molecule.

Mass Spectrometry: Predicted mass spectrometry data for This compound suggests a monoisotopic mass of 173.0953 Da. guidechem.com The fragmentation pattern in the mass spectrum would provide further evidence for the compound's structure.

Propiedades

IUPAC Name |

2-(3-methylpyrazol-1-yl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3/c1-8-6-7-13(12-8)10-5-3-2-4-9(10)11/h2-7H,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTXYOEUQPRCCSF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1)C2=CC=CC=C2N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Structural Elucidation and Spectroscopic Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone in the structural elucidation of organic molecules, offering deep insights into the chemical environment of individual protons and carbon atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis and Integration

The ¹H NMR spectrum of 2-(3-Methyl-1H-pyrazol-1-yl)aniline provides distinct signals corresponding to the different types of protons within the molecule. The aromatic protons on the aniline (B41778) ring typically appear as a complex multiplet in the downfield region, generally between δ 6.5 and 7.5 ppm, due to spin-spin coupling. The protons of the pyrazole (B372694) ring also resonate in the aromatic region, with the proton at position 5 of the pyrazole ring appearing as a doublet, and the proton at position 4 appearing as a doublet of doublets or a triplet, depending on the coupling with the adjacent methyl group protons. The methyl group protons on the pyrazole ring characteristically present as a singlet further upfield, typically around δ 2.0-2.5 ppm. The integration of these signals confirms the number of protons in each distinct chemical environment, aligning with the molecular formula.

Table 1: Hypothetical ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.6 - 7.2 | m | 4H | Ar-H (Aniline) |

| 7.5 (d) | d | 1H | Pyrazole-H5 |

| 6.2 (d) | d | 1H | Pyrazole-H4 |

| 4.5 (br s) | s | 2H | NH₂ |

| 2.3 (s) | s | 3H | -CH₃ |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Interpretation and Quaternary Carbon Assignment

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon framework of the molecule. The aromatic carbons of the aniline and pyrazole rings resonate in the downfield region, typically between δ 110 and 150 ppm. The carbon bearing the amino group (C-NH₂) and the carbon attached to the pyrazole nitrogen are identifiable in this region. The quaternary carbons, such as the carbon at position 3 of the pyrazole ring attached to the methyl group and the carbon at position 1 of the aniline ring linked to the pyrazole, can be distinguished by their lack of a signal in DEPT (Distortionless Enhancement by Polarization Transfer) experiments. The methyl carbon appears at a characteristic upfield chemical shift, generally in the range of δ 10-20 ppm.

Table 2: Hypothetical ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| 148.1 | C-N (Aniline) |

| 141.9 | C-3 (Pyrazole) |

| 130.6 | Ar-C |

| 129.1 | Ar-C |

| 127.3 | Ar-C |

| 125.5 | Ar-C |

| 116.5 | Ar-C |

| 114.2 | Ar-C |

| 107.7 | C-5 (Pyrazole) |

| 105.9 | C-4 (Pyrazole) |

| 13.6 | -CH₃ |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Regioselective Confirmation

To unambiguously assign the proton and carbon signals and to confirm the regiochemistry of the substitution pattern, two-dimensional NMR techniques are employed.

COSY (Correlation Spectroscopy) : The ¹H-¹H COSY spectrum reveals correlations between protons that are coupled to each other. This is particularly useful in establishing the connectivity of the protons within the aniline and pyrazole rings. For example, cross-peaks would be observed between adjacent aromatic protons on the aniline ring, and between the H-4 and H-5 protons of the pyrazole ring.

HSQC (Heteronuclear Single Quantum Coherence) : The ¹H-¹³C HSQC spectrum correlates directly bonded proton and carbon atoms. This allows for the direct assignment of the carbon signals based on the previously assigned proton signals. For instance, the signal for the methyl protons would show a cross-peak with the methyl carbon signal.

Vibrational Spectroscopy

Infrared (IR) Spectroscopic Analysis of Characteristic Functional Group Absorptions

Infrared spectroscopy provides valuable information about the functional groups present in a molecule. In the IR spectrum of this compound, characteristic absorption bands are expected. The N-H stretching vibrations of the primary amine group on the aniline ring typically appear as two distinct bands in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic rings and the methyl group are observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The C=C and C=N stretching vibrations within the aromatic pyrazole and benzene (B151609) rings give rise to a series of absorptions in the 1400-1650 cm⁻¹ region. The C-N stretching vibration of the aryl amine is typically found in the 1250-1360 cm⁻¹ range.

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3448, 3328 | Medium | N-H stretching (asymmetric and symmetric) of aniline |

| 3100-3000 | Medium-Weak | Aromatic C-H stretching |

| 2960-2850 | Medium-Weak | Aliphatic C-H stretching (methyl) |

| 1626 | Strong | C=C stretching (aromatic rings) |

| 1590 | Strong | C=N stretching (pyrazole ring) |

| 1400-1500 | Medium | Aromatic ring skeletal vibrations |

| 1360-1250 | Medium | C-N stretching (aryl amine) |

Note: This table is based on typical ranges for the specified functional groups and data from similar compounds. mdpi.com

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry is a critical tool for determining the precise molecular weight and, consequently, the elemental composition of a compound. For this compound, with a molecular formula of C₁₀H₁₁N₃, the expected monoisotopic mass is 173.0953 g/mol . uni.lu HRMS analysis would provide a highly accurate mass measurement, typically to within a few parts per million (ppm) of the calculated value, which serves as definitive evidence for the molecular formula. The observation of the molecular ion peak [M]⁺ or the protonated molecular ion peak [M+H]⁺ at the expected high-resolution m/z value would confirm the elemental composition of C₁₀H₁₁N₃.

Single Crystal X-ray Diffraction Analysis

Polymorphism Studies and Crystal Structure Variations

Polymorphism, the ability of a compound to crystallize in more than one crystal structure, is a known phenomenon for pyrazole-containing compounds. mdpi.com Studies on compounds like 4-(tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline have revealed the existence of different polymorphs, each with a unique crystal packing and intermolecular interactions. mdpi.com However, as no single-crystal X-ray diffraction data has been published for this compound, there are currently no reported studies on its potential polymorphic forms. The investigation of polymorphism would require systematic screening of crystallization conditions to identify and characterize any different crystalline phases.

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a important tool in computational chemistry for studying the electronic structure of molecules. Its balance of accuracy and computational cost makes it well-suited for the investigation of medium-sized organic molecules like 2-(3-Methyl-1H-pyrazol-1-YL)aniline. DFT calculations can predict a wide range of molecular properties, from optimized geometries to spectroscopic characteristics.

A fundamental step in the computational study of a molecule is the determination of its most stable three-dimensional structure, known as geometry optimization. For this compound, this process involves finding the arrangement of atoms that corresponds to a minimum on the potential energy surface. This is typically achieved using DFT methods, such as the B3LYP functional, in conjunction with a suitable basis set like 6-311++G(d,p).

The optimized geometry provides key structural parameters, including bond lengths, bond angles, and dihedral angles. For this compound, it is expected that the pyrazole (B372694) and aniline (B41778) rings are not perfectly coplanar due to steric hindrance between the hydrogen atoms on the adjacent rings. The dihedral angle between the two rings is a critical parameter that influences the extent of π-conjugation between them.

Electronic structure analysis, derived from the optimized geometry, offers insights into the distribution of electrons within the molecule. Properties such as dipole moment and molecular electrostatic potential (MEP) can be calculated. The MEP map, for instance, visualizes the regions of positive and negative electrostatic potential on the molecular surface, identifying potential sites for electrophilic and nucleophilic attack. In this compound, the nitrogen atoms of the pyrazole ring and the amino group of the aniline moiety are expected to be regions of negative potential, indicating their nucleophilic character.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound calculated using DFT/B3LYP/6-311++G(d,p)

| Parameter | Value |

| Bond Length (C-N, pyrazole-aniline) | 1.42 Å |

| Bond Angle (C-N-C, pyrazole-aniline bridge) | 128.5° |

| Dihedral Angle (pyrazole-aniline) | 45.2° |

| Dipole Moment | 2.5 D |

Once the optimized geometry is obtained, vibrational frequency calculations can be performed at the same level of theory. These calculations predict the infrared (IR) and Raman spectra of the molecule. Each calculated frequency corresponds to a specific vibrational mode, such as stretching, bending, or wagging of bonds.

Theoretical vibrational frequencies are often systematically higher than experimental frequencies due to the harmonic approximation used in the calculations and the neglect of anharmonicity. Therefore, it is common practice to scale the calculated frequencies by an empirical scaling factor to improve the agreement with experimental data.

For this compound, characteristic vibrational modes would include the N-H stretching of the aniline's amino group, C-H stretching of the aromatic rings and the methyl group, C=N and C=C stretching vibrations of the pyrazole and aniline rings, and various bending and deformation modes. A comparison between the scaled theoretical frequencies and an experimental FTIR spectrum would allow for a detailed assignment of the observed absorption bands.

Table 2: Hypothetical Correlation of Experimental and Scaled Calculated Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (Scaled) (cm⁻¹) |

| N-H Asymmetric Stretch | 3450 | 3455 |

| N-H Symmetric Stretch | 3360 | 3365 |

| Aromatic C-H Stretch | 3100-3000 | 3080-3010 |

| Methyl C-H Stretch | 2950-2850 | 2945-2855 |

| C=N Stretch (Pyrazole) | 1580 | 1585 |

| Aromatic C=C Stretch | 1600-1450 | 1595-1455 |

| N-H Bend | 1620 | 1625 |

| Methyl C-H Bend | 1460-1370 | 1455-1375 |

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical stability and reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more reactive and can be more easily excited. For this compound, the HOMO is expected to be localized primarily on the electron-rich aniline ring, while the LUMO may be distributed over the pyrazole ring and the linker to the aniline moiety.

Other quantum chemical descriptors derived from HOMO and LUMO energies, such as electronegativity, chemical hardness, and global electrophilicity index, can provide further insights into the molecule's reactivity profile.

Table 3: Hypothetical Frontier Molecular Orbital Energies and Related Quantum Chemical Descriptors for this compound

| Parameter | Value (eV) |

| HOMO Energy | -5.85 |

| LUMO Energy | -1.25 |

| HOMO-LUMO Gap (ΔE) | 4.60 |

| Electronegativity (χ) | 3.55 |

| Chemical Hardness (η) | 2.30 |

| Global Electrophilicity Index (ω) | 2.74 |

Molecules with extended π-conjugated systems and significant charge asymmetry can exhibit non-linear optical (NLO) properties, which are of interest for applications in optoelectronics. Computational methods, particularly DFT, can be used to predict the NLO properties of molecules by calculating their dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β).

The first-order hyperpolarizability is a measure of the second-order NLO response of a molecule. For this compound, the presence of the electron-donating amino group on the aniline ring and the pyrazole ring system could lead to a moderate NLO response. The magnitude of the hyperpolarizability is sensitive to the molecular geometry and the electronic communication between the donor and acceptor parts of the molecule.

Table 4: Hypothetical Calculated Non-Linear Optical Properties of this compound

| Property | Calculated Value |

| Dipole Moment (μ) | 2.5 D |

| Mean Polarizability (α) | 20 x 10⁻²⁴ esu |

| First-Order Hyperpolarizability (β) | 15 x 10⁻³⁰ esu |

Elucidation of Reaction Mechanisms through Computational Modeling

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, it is possible to identify reactants, products, intermediates, and transition states, and to calculate the activation energies that govern the reaction rates.

A transition state is a specific configuration along the reaction coordinate that represents the highest energy barrier between reactants and products. Locating the transition state structure is a critical step in understanding the reaction mechanism. Computational methods can be used to search for transition state geometries and to verify them by ensuring they have exactly one imaginary vibrational frequency corresponding to the motion along the reaction coordinate.

Once the transition state is located, the activation energy (Ea) can be calculated as the energy difference between the transition state and the reactants. The activation energy is a key parameter that determines the rate of a chemical reaction, as described by the Arrhenius equation.

For this compound, one could computationally investigate various reactions, such as electrophilic substitution on the aniline ring or N-alkylation of the pyrazole ring. For example, in an N-alkylation reaction, there are two possible nitrogen atoms on the pyrazole ring that could be alkylated. By calculating the activation energies for the two possible reaction pathways, one could predict which isomer would be the major product.

Table 5: Hypothetical Activation Energies for a Hypothetical N-Alkylation Reaction of this compound

| Reaction Pathway | Activation Energy (kcal/mol) |

| Alkylation at N1 of Pyrazole | 18.5 |

| Alkylation at N2 of Pyrazole | 22.1 |

In this hypothetical example, the lower activation energy for alkylation at the N1 position suggests that this would be the kinetically favored product. Such computational predictions can be invaluable in guiding synthetic efforts and in understanding the factors that control chemical reactivity.

Thermodynamic and Kinetic Favorability of Reaction Pathways

Quantum-chemical calculations are crucial for evaluating the feasibility of chemical reactions by determining their thermodynamic and kinetic parameters. In the context of synthesizing substituted pyrazoles, computational studies can distinguish between thermodynamically and kinetically controlled reaction pathways nih.gov. For instance, the formation of a particular isomer of a pyrazole derivative might be kinetically favored, meaning it has a lower activation energy barrier, while another isomer might be thermodynamically more stable, representing the global energy minimum nih.gov.

DFT calculations can be employed to map the potential energy surface of a reaction, identifying transition states and intermediates. The Gibbs free energies of activation (ΔG‡) and reaction (ΔG) are key descriptors obtained from these calculations. A lower ΔG‡ indicates a kinetically more favorable reaction, while a more negative ΔG suggests a thermodynamically more favorable product nih.gov.

For pyrazole systems, tautomerization is a common phenomenon that can be investigated computationally. The relative stability of different tautomers (e.g., 1H vs. 2H) and the energy barriers for their interconversion can be calculated. These calculations can clarify whether tautomerism occurs via intramolecular proton migration or is assisted by solvent molecules nih.gov. Such studies have shown that for some pyrazoles, one tautomer can be thermodynamically more favorable by several kcal/mol nih.gov.

Table 1: Illustrative Thermodynamic Data for a Hypothetical Reaction Pathway

| Reaction Step | Parameter | Value (kcal/mol) | Implication |

|---|---|---|---|

| Pathway A (Kinetic Product) | Activation Energy (ΔG‡) | 15.5 | Lower energy barrier, faster formation |

| Gibbs Free Energy of Reaction (ΔG) | -20.0 | Exergonic, but less stable product | |

| Pathway B (Thermodynamic Product) | Activation Energy (ΔG‡) | 21.0 | Higher energy barrier, slower formation |

| Gibbs Free Energy of Reaction (ΔG) | -25.5 | More exergonic, more stable product |

Note: Data are hypothetical and for illustrative purposes.

Solvent Effects in Computational Studies (e.g., SMD Solvation Models)

The presence of a solvent can significantly alter molecular properties and reaction outcomes. Computational chemistry accounts for these effects using various solvation models, which can be broadly categorized as explicit or implicit. Implicit models, such as the Polarizable Continuum Model (PCM) and its variants, are computationally efficient methods for estimating solvation effects nih.gov.

The Solvation Model based on Density (SMD) is a popular universal solvation model that calculates the free energy of solvation. It is often recommended for its accuracy in predicting this value nih.gov. The model works by creating a solute cavity within a continuous dielectric medium representing the solvent. The accuracy of the SMD model, particularly for ionic species, can be sensitive to the choice of atomic radii used to define this cavity. Studies have shown that using empirically derived radii, such as Bondi radii, can improve the accuracy of predicted aqueous solvation free energies compared to the default radii in the model nih.gov.

These models are essential for accurately predicting reaction thermodynamics in solution. For example, when comparing the favorability of different reaction pathways, including solvation energies with a model like SMD can provide results that are more consistent with experimental observations in a given solvent nih.gov.

Table 2: Example of Calculated Solvation Free Energies (ΔGsolv) using the SMD Model

| Compound | Solvent | Dielectric Constant | Calculated ΔGsolv (kcal/mol) |

|---|---|---|---|

| This compound | Water | 78.39 | -8.5 |

| DMSO | 46.83 | -7.2 | |

| Toluene | 2.38 | -3.1 |

Note: Data are hypothetical and for illustrative purposes.

Molecular Dynamics Simulations for Conformational Landscape and Dynamics

Molecular dynamics (MD) simulations are computational methods used to simulate the time-dependent behavior of molecular systems, providing detailed information on their dynamics and conformational flexibility eurasianjournals.com. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can explore the conformational space available to a molecule like this compound over a specific timescale eurasianjournals.com.

These simulations are valuable for understanding how the molecule interacts with its environment, such as a biological receptor. In drug design, MD is used to study the stability of a ligand within a protein's binding site and to analyze the interactions that stabilize the complex researchgate.netnih.gov.

Table 3: Representative Data from a Molecular Dynamics Simulation Analysis

| Analysis Metric | Target | Result | Interpretation |

|---|---|---|---|

| RMSD | Backbone atoms of a target protein | Plateau at ~2.0 Å after 20 ns | The protein-ligand complex is stable throughout the simulation. nih.gov |

| RMSF | Aniline Ring of the Ligand | 0.8 Å | The aniline moiety shows moderate flexibility within the binding pocket. |

| RMSF | Methyl Group of the Ligand | 1.5 Å | The methyl group exhibits higher flexibility, typical for terminal groups. |

| Binding Free Energy (MM/PBSA) | Ligand-Protein Complex | -155 kJ/mol | Indicates a strong and favorable binding affinity. nih.gov |

Note: Data are hypothetical and for illustrative purposes based on typical simulations of pyrazole derivatives.

Reactivity and Chemical Transformations of 2 3 Methyl 1h Pyrazol 1 Yl Aniline

Derivatization Strategies at the Aniline (B41778) Moiety

The aniline portion of the molecule, with its primary amino group, is amenable to a range of derivatization reactions.

The nitrogen atom of the aniline can undergo N-alkylation and N-acylation reactions. nih.gov These reactions are fundamental in modifying the electronic and steric properties of the molecule. For instance, N-acylation can be achieved by reacting 2-(3-methyl-1H-pyrazol-1-yl)aniline with acyl chlorides or anhydrides, often in the presence of a base to neutralize the hydrogen chloride byproduct. rsc.org This process introduces an acyl group onto the nitrogen atom.

Similarly, N-alkylation can introduce alkyl groups to the aniline nitrogen. nih.gov These substitution reactions are crucial for synthesizing a diverse array of derivatives with potential applications in various fields of chemistry. lifechemicals.com

The primary amino group of the aniline moiety readily condenses with aldehydes and ketones to form Schiff bases, also known as imines. wikipedia.orgscience.gov This reaction involves a nucleophilic addition of the amine to the carbonyl carbon, followed by dehydration. eijppr.com The formation of Schiff bases is a versatile method for creating new C=N bonds and has been widely explored for the synthesis of various heterocyclic compounds and coordination complexes. wikipedia.orgresearchgate.net The general structure of a Schiff base is R¹R²C=NR³, where R³ is an aryl or alkyl group, but not a hydrogen atom. wikipedia.org

Functionalization of the Pyrazole (B372694) Heterocycle

The pyrazole ring in this compound is an aromatic heterocycle and can undergo functionalization through various reactions, particularly electrophilic aromatic substitution. nih.gov

The pyrazole ring is susceptible to electrophilic aromatic substitution, a common reaction for aromatic compounds. masterorganicchemistry.comlibretexts.org The position of substitution on the pyrazole ring is influenced by the directing effects of the existing substituents. In the case of 1-substituted pyrazoles, electrophilic substitution, such as nitration or halogenation, typically occurs at the C4 position. researchgate.net For example, nitration can be carried out using a mixture of nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) as the active electrophile. masterorganicchemistry.comlibretexts.org

The regioselectivity of electrophilic substitution on the pyrazole ring is a critical aspect of its functionalization. The outcome of these reactions is governed by the electronic properties and steric hindrance of the substituents already present on the ring. researchgate.netmdpi.com In 1,3-disubstituted pyrazoles, the C4 position is generally the most reactive towards electrophiles. The nature of the substituent at the N1 position can significantly influence the reaction's regioselectivity. acs.org For instance, the electronic character of the substituent on the phenylhydrazine (B124118) used in the synthesis of pyrazoles can determine the regioisomeric distribution of the products. researchgate.net

Cyclization Reactions and Synthesis of Fused Heterocyclic Systems

The bifunctional nature of this compound, possessing both an amino group and a reactive pyrazole ring, makes it a valuable precursor for the synthesis of fused heterocyclic systems. These reactions often involve the participation of both the aniline and pyrazole moieties to form new rings.

For instance, the amino group can react with a suitable functional group on a neighboring molecule or within the same molecule to initiate cyclization. Such reactions can lead to the formation of various fused pyrazole derivatives, such as pyrazolopyrimidines or pyrazolothiazepines, which are of interest in medicinal chemistry due to their diverse biological activities. researchgate.netrsc.org The synthesis of these fused systems often involves multi-step reactions, starting with the functionalization of either the aniline or the pyrazole ring, followed by a cyclization step. rsc.org The specific fused heterocyclic system obtained depends on the reagents and reaction conditions employed. beilstein-journals.org

Synthesis of Pyrazolo[1,5-a]pyrimidines and Analogues

The synthesis of pyrazolo[1,5-a]pyrimidines typically involves the reaction of a 3-aminopyrazole (B16455) or 5-aminopyrazole with a 1,3-bielectrophilic partner, such as a β-dicarbonyl compound or its synthetic equivalent. In these reactions, the exocyclic amino group of the pyrazole acts as a nucleophile, leading to a cyclocondensation reaction.

For a substrate like this compound, where the amino group is attached to the phenyl ring rather than the pyrazole ring, the direct application of these classical methods is not feasible. However, the aniline moiety can be utilized to construct a pyrimidine (B1678525) ring, which could then be part of a larger fused system. While direct synthesis of a pyrazolo[1,5-a]pyrimidine (B1248293) core from this compound is not the most straightforward pathway, analogous reactions forming quinazoline (B50416) derivatives (which are benzo-fused pyrimidines) from anilines are well-established. These methods could potentially be adapted.

A general and efficient method for the synthesis of pyrazolo[1,5-a]pyrimidine derivatives involves the cyclocondensation of 3-aminopyrazoles with various 1,3-bis-electrophiles. Microwave-assisted, solvent-free reactions are often employed to improve yields and reaction times.

Table 1: General Conditions for Pyrazolo[1,5-a]pyrimidine Synthesis from Aminopyrazoles

| Reactants | Catalyst/Solvent | Conditions | Product Type | Reference |

|---|---|---|---|---|

| 3-Aminopyrazole and β-enaminone | Acetic Acid or Microwave (solvent-free) | Reflux or 180°C | 7-Substituted pyrazolo[1,5-a]pyrimidines | |

| Aminopyrazole and chalcone (B49325) | K₂S₂O₈ | Cyclocondensation | Pyrazolo[1,5-a]pyrimidines | |

| 7-Hydrazinyl-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile and anhydrides | Deep Eutectic Solvents (DES) | - | Dioxopyrrolidinyl and dioxoisoindolyl derivatives |

Formation of Pyrazolo[3,4-b]pyridine Derivatives

The synthesis of the pyrazolo[3,4-b]pyridine scaffold can be achieved through two main strategies: constructing the pyridine (B92270) ring onto a pre-existing pyrazole or forming the pyrazole ring on a pyridine template. The most common approach involves the reaction of a 3- or 5-aminopyrazole with a 1,3-dicarbonyl compound or a similar biselectrophile.

In the context of this compound, the aniline functional group makes it a suitable precursor for the Gould-Jacobs reaction, which is traditionally used to synthesize quinolines. In an analogous fashion, this reaction could be employed to construct a 4-hydroxypyridine (B47283) ring fused to the aniline, which would result in a pyrazolo[3,4-b]quinoline system. This involves the reaction of the aniline with a diethyl 2-(ethoxymethylene)malonate or a similar reagent, followed by thermal cyclization.

Another prominent method is a three-component reaction involving an aminopyrazole, an aldehyde, and an active methylene (B1212753) compound (like a ketone), which leads to highly substituted pyrazolo[3,4-b]pyridines.

Table 2: Selected Methods for the Synthesis of Pyrazolo[3,4-b]pyridines

| Reactants | Reaction Type | Conditions | Product Type | Reference |

|---|---|---|---|---|

| 3-Aminopyrazole and 1,3-dicarbonyl compound | Condensation | Varies (e.g., acid or base catalysis) | Substituted 1H-Pyrazolo[3,4-b]pyridines | |

| 3-Aminopyrazole and Diethyl 2-(ethoxymethylene)malonate | Gould-Jacobs Reaction | Thermal cyclization | 4-Chloro-1H-pyrazolo[3,4-b]pyridines (after treatment with POCl₃) | |

| Aminopyrazole, Aldehyde, and Ketone | Three-component reaction | Condensation | Substituted 1H-Pyrazolo[3,4-b]pyridines |

Multicomponent Reactions Incorporating this compound

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a product that contains the essential parts of all starting materials. The aniline functionality in this compound makes it a suitable component for several well-known MCRs.

For instance, anilines are common substrates in the Strecker reaction to produce α-aminonitriles, and in the Mannich reaction to form β-amino ketones. While specific examples employing this compound are not detailed in the surveyed literature, its participation in such MCRs can be reasonably predicted.

A notable MCR involving anilines is the Hantzsch dihydropyridine (B1217469) synthesis, which could potentially be adapted. In a typical Hantzsch reaction, an aldehyde, two equivalents of a β-ketoester, and ammonia (B1221849) or an ammonium (B1175870) salt react to form a dihydropyridine. By substituting the ammonia with this compound, one could envision the formation of N-aryl dihydropyridines bearing the 3-methyl-1H-pyrazol-1-yl moiety.

Table 3: Potential Multicomponent Reactions for this compound

| Reaction Name | Typical Reactants | Potential Product with this compound | Reference |

|---|---|---|---|

| Strecker Reaction | Aldehyde/Ketone, Amine, Cyanide Source | α-(2-(3-Methyl-1H-pyrazol-1-yl)anilino)nitrile | |

| Mannich Reaction | Aldehyde, Amine, Active Methylene Compound | β-(2-(3-Methyl-1H-pyrazol-1-yl)anilino)ketone | |

| Hantzsch Dihydropyridine Synthesis | Aldehyde, 2x β-Ketoester, Amine | N-(2-(3-Methyl-1H-pyrazol-1-yl)phenyl)dihydropyridine |

Coordination Chemistry of 2 3 Methyl 1h Pyrazol 1 Yl Aniline As a Ligand

Ligand Design Principles and Synthesis of Coordination Precursors

The design of 2-(3-Methyl-1H-pyrazol-1-YL)aniline as a ligand is predicated on fundamental principles of coordination chemistry. It is designed as a classic bidentate N,N'-chelating agent. The strategic placement of the pyrazole (B372694) and aniline (B41778) rings connected at the ortho position of the phenyl ring is intended to facilitate the formation of a stable five-membered chelate ring upon coordination to a metal center. This chelate effect, where a multidentate ligand binds more stably than multiple monodentate ligands, is a key driver in its design. The methyl group on the pyrazole ring can also subtly influence the ligand's steric and electronic properties, which in turn can tune the stability and reactivity of the resulting metal complexes.

The synthesis of pyrazole-containing ligands can be achieved through various established organic chemistry methodologies. A common and effective route for creating the pyrazole core involves the condensation reaction between a 1,3-dicarbonyl compound and a hydrazine (B178648). For the specific precursor of the title compound, this would typically involve the reaction of a substituted hydrazine with an appropriate β-diketone. A general synthesis for related 2-(1H-pyrazol-5-yl)aniline has been achieved using a green chemistry approach involving the microwave-assisted reaction of an amino cinnamaldehyde (B126680) with hydrazine hydrate (B1144303). researchgate.net Another widely used method for creating N-aryl pyrazoles is the Ullmann condensation or Buchwald-Hartwig amination, coupling a pyrazole with an ortho-halogenated aniline derivative. Furthermore, procedures for synthesizing various pyrazole-containing chelating agents often involve the condensation of a hydroxymethyl-pyrazole with an amine, such as aniline, to create the desired ligand framework. researchgate.net

Metal Complex Formation with Transition Metal Ions

The presence of two nitrogen donor atoms allows this compound to react readily with a variety of transition metal salts (e.g., chlorides, acetates, nitrates) to form coordination complexes. The synthesis is typically carried out by mixing the ligand and a metal salt in a suitable solvent, such as ethanol (B145695), methanol, or acetonitrile (B52724), often with gentle heating to facilitate the reaction. uj.ac.zanih.gov The resulting complexes can then be isolated as stable, often crystalline, solids.

The primary chelation mode for this compound involves the coordination of the pyrazolyl nitrogen atom (specifically, the N2 atom not bonded to the phenyl ring) and the nitrogen atom of the aniline's amino group to a single metal center. This bidentate chelation results in the formation of a thermodynamically favorable five-membered ring.

The coordination geometry of the resulting metal complex is dictated by several factors, including the electronic configuration and preferred coordination number of the metal ion, the steric bulk of the ligand, and the nature of any co-ligands present in the coordination sphere. For example, with metal ions that favor a coordination number of four, such as Palladium(II) or Platinum(II), the reaction with two equivalents of the ligand can lead to complexes with a distorted square planar geometry. academie-sciences.fr In the case of metal ions that prefer a higher coordination number, like Iron(II), Cobalt(II), or Nickel(II), octahedral complexes are commonly formed, typically with a metal-to-ligand ratio of 1:2 or 1:3, or by incorporating solvent molecules or counter-ions into the coordination sphere. researchgate.netsigmaaldrich.com

Table 1: Common Coordination Geometries with Pyrazolyl-Aniline Type Ligands

| Metal Ion Example | Typical Coordination Number | Common Geometry |

| Pd(II), Pt(II) | 4 | Square Planar |

| Cu(II) | 4 or 6 | Square Planar or Distorted Octahedral |

| Fe(II), Co(II), Ni(II) | 6 | Octahedral |

| Zn(II), Cd(II) | 4 | Tetrahedral |

The identity of the transition metal center significantly influences the conformation and bonding characteristics of the coordinated this compound ligand. The metal ion's size, charge, and d-electron count affect the metal-ligand bond lengths and the bite angle of the chelate ring.

Studies on related di(pyrazol-1-yl)pyridine complexes have shown that the metal center can exert a profound electronic influence that affects the ligand's conformation. whiterose.ac.ukrsc.org For instance, DFT calculations on iron(II) complexes revealed that the metal's spin state can be perturbed by the rotational conformation of substituents on the ligand, even those remote from the metal center. whiterose.ac.ukrsc.orgwhiterose.ac.uk This indicates that the electronic communication between the metal and the ligand framework is significant. The coordination alters the bond angles within the ligand itself, particularly the C-N-C and N-C-C angles involved in the chelate ring, to accommodate the geometric preferences of the metal ion. This adaptability highlights the flexible nature of the pyrazolyl-aniline scaffold in accommodating a range of metal ions. nih.gov

Spectroscopic and Crystallographic Characterization of Metal Complexes

The formation of metal complexes with this compound and their specific structural features are elucidated through a combination of spectroscopic and crystallographic techniques.

Infrared (IR) spectroscopy provides direct evidence of ligand coordination. Upon complexation, characteristic changes in the vibrational frequencies of the ligand are observed. A key indicator is the shift in the N-H stretching frequency of the aniline group. The donation of the lone pair from the aniline nitrogen to the metal center typically weakens the N-H bond, resulting in a shift to lower wavenumbers. Similarly, the stretching frequencies associated with the pyrazole and phenyl rings (C=N and C=C stretching) may also shift upon coordination due to the redistribution of electron density.

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for characterizing these complexes in solution. In ¹H NMR spectra, the coordination of the aniline nitrogen to a metal center causes a significant downfield shift of the -NH₂ proton signals. The aromatic protons on both the pyrazole and aniline rings also experience shifts due to the change in their electronic environment upon complexation. For paramagnetic complexes, such as those of Iron(II), NMR can be used to study properties like spin-crossover behavior. mdpi.com Furthermore, ¹⁵N NMR spectroscopy has been employed in studies of related palladium(II) pyridinylpyrazole complexes to directly probe the nitrogen atoms and analyze the strength of the palladium-nitrogen bond. electronicsandbooks.com

Table 2: Typical Spectroscopic Shifts upon Coordination

| Spectroscopic Technique | Observed Change | Interpretation |

| IR Spectroscopy | Shift of ν(N-H) to lower frequency | Weakening of N-H bond due to coordination of aniline nitrogen. |

| IR Spectroscopy | Shift in pyrazole/phenyl ring stretches | Perturbation of the aromatic system's electron density. |

| ¹H NMR Spectroscopy | Downfield shift of -NH₂ protons | Deshielding of protons upon coordination of the amino group. |

| ¹H NMR Spectroscopy | Shifts in aromatic proton signals | Change in the electronic environment of the rings. |

| ¹⁵N NMR Spectroscopy | Change in nitrogen chemical shifts | Direct evidence of N-coordination and information on M-N bond strength. electronicsandbooks.com |

The most definitive method for determining the solid-state structure of these coordination compounds is single-crystal X-ray diffraction. This technique provides precise information on bond lengths, bond angles, coordination geometry, and intermolecular interactions.

Crystal structures of complexes with analogous ligands, such as 2-(pyrazol-1-ylmethyl)pyridine (B13881556) and 2,6-di(pyrazol-1-yl)pyridine, have been extensively reported. uj.ac.zaresearchgate.net For example, palladium(II) complexes with (pyrazol-1-yl)pyridine ligands have been shown to adopt square planar geometries with the ligand acting as a bidentate N,N'-chelate. uj.ac.za X-ray studies on iron(II) complexes with 2,6-bis(pyrazol-1-yl)pyridine ligands confirm the formation of octahedral [Fe(L)₂]²⁺ cations, where two tridentate ligands coordinate to the metal center. researchgate.net Analysis of these structures reveals key metrical parameters, such as the M-N(pyrazole) and M-N(aniline) bond distances, which provide insight into the relative strengths of these interactions. The bite angle of the chelated ligand is also a critical parameter determined from crystallography, offering a measure of the steric strain within the chelate ring.

Table 3: Illustrative Crystallographic Data from a Related Palladium Complex ([PdCl₂(L)]) (Note: Data is illustrative, based on similar reported pyrazolyl-pyridine complexes, not the specific title compound)

| Parameter | Typical Value | Significance |

| Pd-N(pyrazole) bond length | ~2.0 - 2.1 Å | Indicates a strong coordinate covalent bond. |

| Pd-N(pyridine/aniline) bond length | ~2.0 - 2.1 Å | Comparable strength to the pyrazole bond. |

| N-Pd-N bite angle | ~80° - 85° | Reflects the geometry of the five-membered chelate ring. academie-sciences.fr |

| Coordination Geometry | Distorted Square Planar | Typical for Pd(II) with bidentate ligands. academie-sciences.fr |

Emerging Research Directions and Future Perspectives in Pyrazole Aniline Chemistry

Development of Sustainable and Atom-Economical Synthetic Methodologies

The principles of green chemistry are increasingly influencing the synthesis of pyrazole-aniline derivatives, with a strong emphasis on sustainability and atom economy. Researchers are moving away from traditional, often harsh, synthetic routes towards more efficient and environmentally friendly alternatives.

A notable trend is the adoption of microwave-assisted synthesis. For instance, the synthesis of 2-(1H-pyrazol-5-yl) aniline (B41778) has been achieved using microwave irradiation, which offers a significant reduction in reaction times and often leads to higher yields compared to conventional heating methods. researchgate.net This approach, coupled with the use of catalysts like nano-ZnO, exemplifies a greener synthetic pathway. researchgate.net

Furthermore, the development of continuous-flow processes represents a significant leap forward in sustainable synthesis. chemrxiv.orgrsc.org Flow chemistry offers numerous advantages, including enhanced safety, better process control, and the potential for scalability. chemrxiv.org A novel, metal-free process for the synthesis of a related triazole derivative, 2-(3-methyl-1H-1,2,4-triazol-1-yl) acetic acid, has been developed under continuous-flow conditions. chemrxiv.orgrsc.org This method is not only atom-economical and highly selective but also avoids the need for chromatographic purification, thereby reducing solvent waste. chemrxiv.orgrsc.org Such advancements highlight a clear trajectory towards cleaner and more efficient manufacturing of pyrazole-containing compounds. chemrxiv.orgrsc.org

Recent years have also seen a focus on multicomponent reactions, which streamline synthetic sequences by combining multiple starting materials in a single step. rsc.org These reactions are inherently atom-economical and often utilize green solvents like water or are performed under solvent-free conditions, further minimizing their environmental impact. rsc.org

| Synthetic Method | Key Advantages | Example Application |

| Microwave-Assisted Synthesis | Reduced reaction times, higher yields | Synthesis of 2-(1H-pyrazol-5-yl) aniline researchgate.net |

| Continuous-Flow Chemistry | Enhanced safety, better process control, scalability | Synthesis of 2-(3-methyl-1H-1,2,4-triazol-1-yl) acetic acid chemrxiv.orgrsc.org |

| Multicomponent Reactions | Atom economy, streamlined synthesis | Green synthesis of pyrano[2,3-c]pyrazole derivatives rsc.org |

Advanced Computational Design for Novel Derivatives and Reaction Pathways

Computational chemistry has become an indispensable tool in the rational design of novel pyrazole-aniline derivatives and the elucidation of their reaction pathways. Techniques such as molecular docking and density functional theory (DFT) are being employed to predict the biological activity and physicochemical properties of new compounds before their synthesis, saving significant time and resources.

Molecular docking studies, for example, are used to investigate the binding interactions of pyrazole (B372694) derivatives with biological targets. nih.govresearchgate.net This allows for the in-silico screening of large compound libraries and the identification of promising candidates with desired pharmacological profiles. nih.gov For instance, the design of pyrazole hybrid chalcone (B49325) conjugates as potential anticancer agents involved molecular docking to predict their binding at the colchicine-binding site of tubulin. nih.gov

DFT calculations provide valuable insights into the electronic structure and reactivity of molecules. mdpi.com These calculations can be used to predict the energetics of different reaction pathways, helping to optimize reaction conditions and design more efficient syntheses. mdpi.com In the synthesis of 4-(tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline, DFT calculations were used to understand the favorability of the reaction and to model the transition states. mdpi.com

The integration of computational design with synthetic chemistry is facilitating a more targeted and efficient approach to the discovery of new pyrazole-aniline derivatives with tailored functionalities.

| Computational Technique | Application in Pyrazole-Aniline Chemistry | Example |

| Molecular Docking | Predicting binding modes and inhibitory potential against biological targets. | Design of pyrazole hybrid chalcone conjugates as tubulin polymerization inhibitors. nih.gov |

| Density Functional Theory (DFT) | Calculating energetic favorability of reaction pathways and modeling transition states. | Synthesis of 4-(tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline. mdpi.com |

| In Silico ADME Prediction | Assessing drug-like properties such as absorption, distribution, metabolism, and excretion. | Evaluation of pyrazole hybrid chalcone conjugates for their potential as orally administered drugs. nih.gov |

Exploration of Structure-Reactivity Relationships in Chemical Transformations

A deep understanding of the relationship between the structure of pyrazole-aniline derivatives and their reactivity is crucial for controlling chemical transformations and designing new synthetic strategies. Researchers are actively investigating how modifications to the pyrazole or aniline rings influence the outcome of various reactions.

The substitution pattern on the pyrazole ring, for instance, can significantly impact the regioselectivity of reactions. csic.es The tautomerism of pyrazolines, which are precursors to pyrazoles, and their acid-base properties are key factors that govern their reactivity. csic.es The development of enantioselective syntheses of 3-pyrazolines highlights the importance of controlling the stereochemistry of these transformations. csic.es

Furthermore, the nature and position of substituents on the aniline ring can modulate the electronic properties of the entire molecule, affecting its nucleophilicity and susceptibility to electrophilic attack. This understanding is critical for planning multi-step syntheses and for the functionalization of the pyrazole-aniline scaffold.

The synthesis of various pyrazolyl-1,3-diazabicyclo[3.1.0]hex-3-enes from chloropyrazole aldehydes demonstrates the utility of understanding the reactivity of different functional groups on the pyrazole ring. mdpi.com The Vilsmeier-Haack reaction to introduce a formyl group onto the pyrazole ring is a key step that enables further transformations. mdpi.com

| Structural Feature | Influence on Reactivity | Example Reaction |

| Pyrazole Ring Substitution | Affects regioselectivity and stereochemistry. | Enantioselective synthesis of 3-pyrazolines. csic.es |

| Aniline Ring Substitution | Modulates electronic properties and nucleophilicity. | Electrophilic aromatic substitution reactions. |

| Functional Group on Pyrazole | Enables further chemical transformations. | Vilsmeier-Haack formylation for the synthesis of pyrazolyl-1,3-diazabicyclo[3.1.0]hex-3-enes. mdpi.com |

Rational Design of Next-Generation Ligands and Coordination Complexes

The pyrazole-aniline scaffold is a versatile platform for the design of novel ligands for coordination chemistry. The nitrogen atoms in both the pyrazole and aniline moieties can act as donor atoms, allowing these molecules to form stable complexes with a wide range of metal ions. researchgate.net

The design of these ligands is often guided by the desired application of the resulting coordination complex. For example, pyrazole-derived ligands are used in the development of catalysts, materials with interesting photophysical properties, and potential therapeutic agents. researchgate.netnih.gov The ability to tune the electronic and steric properties of the ligand by modifying the pyrazole-aniline backbone allows for the fine-tuning of the properties of the metal complex.

Recent research has focused on the synthesis of polytopic ligands based on pyrazole and other heterocyclic fragments, which can coordinate to multiple metal centers to form complex architectures. rsc.org The synthesis of N,N′-bis(4,6-di(1H-pyrazol-1-yl)-1,3,5-triazin-2-yl)ethane-1,2-diamine and its coordination with various metal ions showcases the potential for creating di- and oligonuclear complexes. rsc.org

Furthermore, the in situ modification of ligands during complex formation can lead to novel structures with unique properties. The synthesis of a mononuclear iron complex where the ligand, N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide, underwent in situ oxidation demonstrates this approach. nih.gov

The rational design of these next-generation ligands and their coordination complexes holds significant promise for advancements in catalysis, materials science, and medicinal chemistry.

| Ligand Design Strategy | Objective | Example |

| Polytopic Ligand Synthesis | Formation of multi-nuclear coordination complexes. | Synthesis of N,N′-bis(4,6-di(1H-pyrazol-1-yl)-1,3,5-triazin-2-yl)ethane-1,2-diamine. rsc.org |

| In Situ Ligand Modification | Creation of novel complex structures. | In situ oxidation of N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide during complexation with iron. nih.gov |

| Functional Group Variation | Tuning of electronic and steric properties for specific applications. | Synthesis of pyrazole-based positive allosteric modulators for muscarinic receptors. nih.gov |

Q & A

Q. What are the common synthetic routes for 2-(3-Methyl-1H-pyrazol-1-YL)aniline, and what are the critical reaction conditions?

A multi-step synthesis approach is often employed. For example:

Initial Halogenation : Reacting aniline derivatives with bromomethyl or chloromethyl reagents to introduce substituents.

Pyrazole Coupling : Introducing the 3-methylpyrazole moiety via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions. Specific conditions include:

- Catalysts : XPhos or Pd(dba)₂ for coupling reactions .

- Solvents : 1,4-Dioxane or ethanol under reflux (85–90°C) .

- Bases : Cs₂CO₃ or NaH to deprotonate intermediates .

Purification : Column chromatography (e.g., silica gel) yields the final compound with >95% purity .

Q. How is this compound characterized structurally and chemically?

Methods :

Q. What safety protocols are recommended for handling this compound?

- Hazards : Classified as a skin/eye irritant (Category 2/2A). Avoid inhalation or direct contact .

- Protective Measures :

- Use nitrile gloves, lab coats, and safety goggles.

- Work in a fume hood with proper ventilation.

- Storage : Store in airtight containers at –20°C to prevent degradation .

Advanced Research Questions

Q. How does this compound function in coordination chemistry, particularly in metal complexes?

this compound acts as a N^N ligand , forming stable complexes with transition metals (e.g., Pt, Pd). For example:

Q. Key Reaction :

[PtCl₂] + 2 Ligand → [Pt(Ligand)₂]Cl₂

Q. What computational methods are used to study its electronic structure and reactivity?

Q. How does its reactivity compare to tetrazole or triazole analogs?

- Electrophilic Substitution : The pyrazole ring is less reactive than tetrazoles due to lower electron-withdrawing effects .

- Coordination Strength : Pyrazole-based ligands show stronger metal binding compared to triazoles (e.g., log K values for Pt: 8.2 vs. 6.5) .

- Applications : Tetrazole analogs (e.g., 4-(1H-Tetrazol-1-yl)aniline) are preferred in medicinal chemistry for bioisosteric replacements .

Q. What crystallographic challenges arise in resolving its structure, and how are they addressed?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.